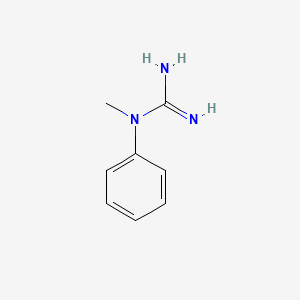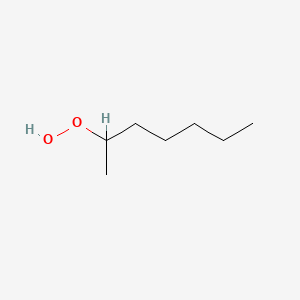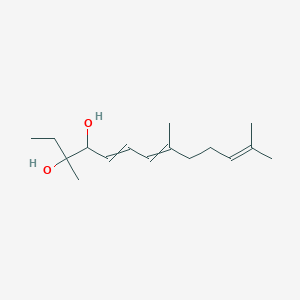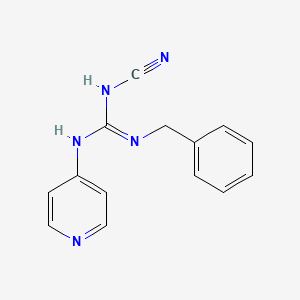
Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-2-cyano-3-(4-pyridyl)guanidine is a chemical compound with the molecular formula C14H13N5 It is known for its unique structure, which includes a benzyl group, a cyano group, and a pyridyl group attached to a guanidine core
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine can be synthesized through a multi-step process involving the reaction of benzylamine with cyanogen bromide, followed by the addition of 4-pyridinecarboxaldehyde. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.
化学反応の分析
Types of Reactions: 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted guanidines depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
作用機序
The mechanism by which 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano and pyridyl groups play a crucial role in its binding affinity and specificity, influencing various biochemical pathways.
類似化合物との比較
- N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828)
- Pinacidil (N-cyano-N’-(4-pyridyl)-N’'-(1,2,2-trimethylpropyl)guanidine)
- Cimetidine (N-cyano-N’-methyl-N’'-[2-[(5-methylimidazol-4-yl)methyl]thio]ethyl)guanidine)
Uniqueness: 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
60560-41-0 |
|---|---|
分子式 |
C14H13N5 |
分子量 |
251.29 g/mol |
IUPAC名 |
2-benzyl-1-cyano-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C14H13N5/c15-11-18-14(19-13-6-8-16-9-7-13)17-10-12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,17,18,19) |
InChIキー |
HKCIAYNSNFLSIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN=C(NC#N)NC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


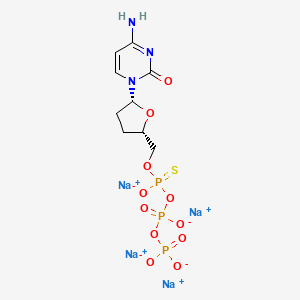
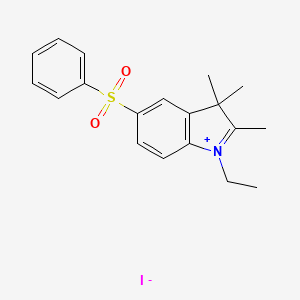
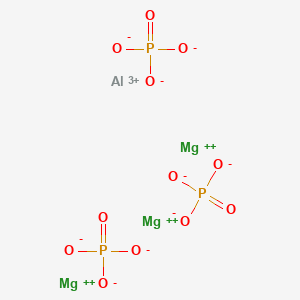
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
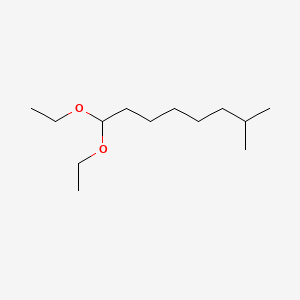
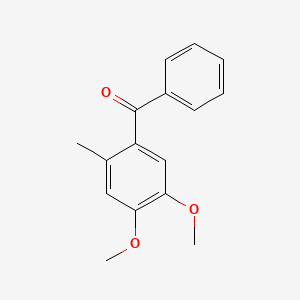
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
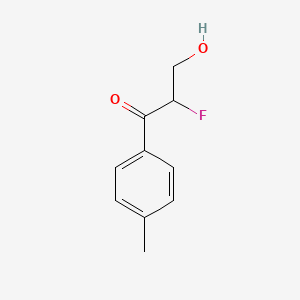
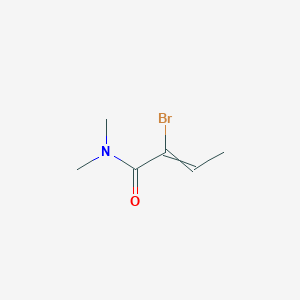

![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
